Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound classified under the category of azaspirocycles. It is notable for its unique structural features, including a spirocyclic framework that incorporates both nitrogen and oxygen atoms. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as a modulator of biological pathways.
This compound is classified as an azaspirocycle due to its spiro structure that contains an azetidine ring fused with other cyclic components. It falls under the broader category of carboxylates, which are esters or salts derived from carboxylic acids.
The synthesis of tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions can vary based on the chosen synthetic pathway.
The molecular structure of tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can be represented by its chemical formula . The structure includes:
The structural representation can be visualized using SMILES notation: CC(C)(C)OC(=O)N1CC2(CCO2)C1
.
The compound's molecular weight is approximately 199.25 g/mol, with specific identifiers including PubChem ID 54758968 and InChI Key OIFFGPWHSKSMTM-UHFFFAOYSA-N .
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can participate in various chemical reactions, including:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields.
The mechanism of action for tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate primarily relates to its role as a modulator in biological systems. It is suggested to interact with specific enzymes or receptors involved in lipid metabolism, potentially influencing pathways related to monoacylglycerol lipase modulation .
Further studies are necessary to elucidate the precise biochemical interactions and pathways affected by this compound, which could lead to therapeutic applications.
The physical properties include:
Chemical properties encompass:
Relevant analytical methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed for characterization .
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has potential applications in:
Research into this compound continues to explore its full range of applications within scientific fields.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7